CCR5 Antagonism in MOLT4 Calcium Assay
2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine has been evaluated as a CCR5 antagonist in a human MOLT4 cell-based calcium mobilization assay. The compound exhibited an IC₅₀ value of 9.20 μM (9,200 nM) [1]. This potency is approximately 100-fold weaker than the reference CCR5 antagonist maraviroc, which has a reported IC₅₀ of 3–10 nM in similar functional assays [2]. The data demonstrate that the compound is a weak CCR5 antagonist and should not be considered a potent inhibitor.
| Evidence Dimension | CCR5 Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 9.20 μM (9,200 nM) |
| Comparator Or Baseline | Maraviroc (IC₅₀ = 3–10 nM) |
| Quantified Difference | Approximately 100-fold weaker |
| Conditions | Human MOLT4 cells, inhibition of CCL5-induced calcium mobilization, 1 hr incubation, Fluor-4 detection |
Why This Matters
This quantitative benchmark allows procurement specialists to assess the compound's utility as a tool compound for CCR5 pharmacology studies, where its weak potency may limit applications requiring robust target engagement.
- [1] BindingDB. (n.d.). BDBM50387950 / CHEMBL2057534: Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Retrieved from https://bdb8.ucsd.edu/ View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. View Source
